6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities . These activities suggest that the compound may target enzymes or proteins involved in inflammation and tuberculosis pathways.
Mode of Action
Based on the activities of similar benzothiazole derivatives, it can be inferred that the compound might interact with its targets, leading to changes in their function and resulting in anti-inflammatory and anti-tubercular effects .
Biochemical Pathways
Given the anti-inflammatory and anti-tubercular activities of similar benzothiazole derivatives, it can be inferred that the compound may affect pathways related to inflammation and tuberculosis .
Result of Action
Similar benzothiazole derivatives have been found to exhibit anti-inflammatory and anti-tubercular activities, suggesting that the compound may have similar effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are not fully understood yet. Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been shown to exhibit anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities . The specific interactions of this compound with enzymes and proteins need to be further investigated.
Cellular Effects
The cellular effects of this compound are currently unknown. It is known that thiazole derivatives can influence cell function in various ways. For example, some thiazole derivatives have been shown to inhibit the proliferation of certain cancer cells
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are currently unknown. It is known that thiazole derivatives can have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are currently unknown. It is known that the effects of thiazole derivatives can vary with different dosages
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. It is known that thiazole derivatives can interact with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently unknown. It is known that thiazole derivatives can interact with various transporters and binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently unknown. It is known that thiazole derivatives can be directed to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylsulfonylbenzothiazole: Shares the sulfonyl group but lacks the ethyl group.
Uniqueness
6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and methylsulfonyl groups enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c1-3-10-4-6-12-14(8-10)23-16(18-12)20-17-19-13-7-5-11(25(2,21)22)9-15(13)24-17/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAOTJCAJIAJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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